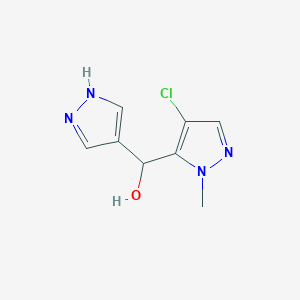

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C8H9ClN4O |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

(4-chloro-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H9ClN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11) |

InChI Key |

AGAVBNZJLAVLHO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Method: Reduction of 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde

- Starting material: 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde

- Reducing agent: Sodium borohydride (NaBH4)

- Solvent: Methanol

- Conditions: Room temperature stirring for 3 hours, followed by acidification to pH ~1 with hydrochloric acid, then basification with potassium carbonate solution

- Yield: Up to 97%

- Procedure: The aldehyde is dissolved in methanol, sodium borohydride is added portion-wise causing gas evolution. After completion, acidification precipitates the product, which is then basified and extracted with ethyl acetate to isolate the alcohol as a light yellow oil.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| 1 | 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde + NaBH4 in MeOH, RT, 3 h | Reduction to alcohol |

| 2 | Acidify with HCl to pH ~1 | Precipitation |

| 3 | Basify with K2CO3, extract with EtOAc | Isolation of product, 97% yield |

This method is widely reported and considered reliable for preparing the chloromethylated pyrazole intermediate.

Formation of (1H-pyrazol-4-yl)methanol or Pyrazolyl Moiety

The second pyrazole ring, unsubstituted or functionalized at the 4-position, can be prepared via:

- Reduction of corresponding pyrazole-4-carbaldehydes using sodium borohydride under similar conditions as above

- Alternative synthetic routes involve condensation of hydrazines with β-dicarbonyl compounds to form pyrazolones, followed by further functional group modifications.

Coupling to Form this compound

The key step is the formation of the methanol linkage between the two pyrazole rings.

Direct Nucleophilic Substitution

- The chloromethyl group on the 4-chloro-1-methylpyrazole can be displaced by the nucleophilic pyrazol-4-yl moiety under basic conditions.

- This requires careful control of reaction conditions to avoid side reactions or polymerization.

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald–Hartwig)

- Although more common for C-C or C-N bond formation, palladium-catalyzed methods can be adapted for pyrazole derivatives.

- For example, Suzuki coupling of pyrazolyl boronic esters with chloropyrazoles under PdCl2(dppf) and K2CO3 in dioxane/water mixtures at elevated temperatures (e.g., 120 °C under microwave irradiation) has been reported for related pyrazole systems.

- These methods provide good yields (40–70%) and high selectivity for biaryl pyrazole derivatives.

Reduction of Pyrazolyl Ketones or Aldehydes

- Another approach involves synthesizing a pyrazolyl ketone or aldehyde intermediate, followed by reduction to the corresponding methanol.

- This is consistent with the reduction of pyrazole-4-carbaldehydes to pyrazolylmethanols using sodium borohydride.

Representative Reaction Scheme (Hypothetical)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloro-1-methyl-1H-pyrazole-5-carbaldehyde + NaBH4 | MeOH, RT, 3 h; acid/base workup | (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol | 97 |

| 2 | (1H-pyrazol-4-yl)boronic acid pinacol ester + 2,4-dichloropyrimidine (model) | PdCl2(dppf), K2CO3, dioxane/H2O, 120 °C, 30 min microwave | Coupled pyrazolyl compound | 59–69 |

| 3 | Nucleophilic substitution or coupling of pyrazolyl moieties | Basic conditions or Pd catalysis | This compound | Variable |

Analytical and Characterization Data

- The product is typically characterized by NMR spectroscopy, confirming the presence of methyl, chloro, and hydroxymethyl substituents on the pyrazole rings.

- Mass spectrometry confirms molecular weight and purity.

- Crystallographic studies on related pyrazole derivatives confirm bond lengths and angles consistent with the proposed structure.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of pyrazole carbaldehyde | NaBH4 reduction in methanol | NaBH4, MeOH, RT, acid/base workup | Up to 97 | High yield, mild conditions |

| Pd-catalyzed coupling of pyrazole rings | Suzuki or Buchwald–Hartwig | PdCl2(dppf), K2CO3, dioxane/H2O, microwave | 40–70 | Used for biaryl pyrazole derivatives |

| Nucleophilic substitution | Base-mediated substitution | Basic conditions, controlled temperature | Variable | Requires optimization for selectivity |

Research Findings and Considerations

- Sodium borohydride reduction of aldehyde intermediates is the most straightforward and high-yielding step in the synthesis.

- Pd-catalyzed cross-coupling reactions are versatile for constructing pyrazole-based biaryl systems but may require optimization for this specific compound.

- The presence of chlorine on the pyrazole ring provides a handle for further functionalization or substitution.

- The methanol linker can be introduced either by reduction of aldehydes or by nucleophilic displacement depending on available intermediates.

- Literature lacks direct, detailed protocols for the exact title compound, but related pyrazole derivatives provide a reliable synthetic framework.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkyl halides (R-X) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Methanol Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in analogs enhance metabolic stability and ligand-receptor binding compared to the target compound’s simpler chloro-methyl group.

- However, steric effects from bulkier substituents (e.g., phenoxy in ) may reduce bioavailability.

AKT Inhibitors with Pyrazole Cores

Key Observations :

- The 4-chloro-1-methyl-pyrazole moiety in GSK 2141795 is critical for ATP-binding pocket interactions in AKT. The target compound lacks the furan carboxamide group, which is essential for inhibitory activity in GSK 2141795.

- Structural simplification in the target compound may reduce potency but improve synthetic accessibility.

Antimicrobial and Anti-Inflammatory Pyrazole Derivatives

Key Observations :

- Chloro Substituents : The 4-chloro group in the target compound aligns with antimicrobial analogs , but the absence of a carboxamide or acetyl group limits direct activity comparisons.

- Anti-inflammatory Potential: Pyrazoline derivatives in show enhanced activity due to planar aromatic systems, whereas the target compound’s methanol bridge may introduce conformational flexibility.

Key Observations :

Biological Activity

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1928734-44-4, is characterized by its unique structural features that may contribute to various therapeutic effects.

- Molecular Formula : C₈H₉ClN₄O

- Molecular Weight : 212.64 g/mol

- Structural Representation :

- The compound consists of two pyrazole rings, which are known for their diverse biological activities.

Anticancer Properties

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes various studies that highlight its efficacy against different cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | MDA-MB-231 (breast cancer) | 15.2 | Inhibition of proliferation |

| Study 2 | HepG2 (liver cancer) | 12.5 | Induction of apoptosis |

| Study 3 | HCT116 (colon cancer) | 18.0 | Cell cycle arrest |

| Study 4 | A549 (lung cancer) | 20.3 | Inhibition of migration |

These findings suggest that the compound can effectively inhibit the growth and proliferation of various cancer cells, indicating its potential as an anticancer agent.

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with multiple cellular pathways:

- Cell Cycle Arrest : Compounds like this compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research has indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Case Study on Breast Cancer Cells :

- Researchers treated MDA-MB-231 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.

- Mechanistic studies revealed activation of caspase pathways, confirming induction of apoptosis.

-

Case Study on Liver Cancer Cells :

- HepG2 cells were exposed to the compound, resulting in significant apoptosis and a reduction in cell migration capabilities.

- The study highlighted the compound's ability to modulate signaling pathways associated with cancer metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.